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This guide provides a comparative analysis of the cross-resistance profiles of ceftazidime-

avibactam (CZA), a combination of a third-generation cephalosporin and a diazabicyclooctane

β-lactamase inhibitor, with other key antimicrobial agents. The data presented here is focused

on Pseudomonas aeruginosa, a pathogen known for its intrinsic and acquired resistance

mechanisms. This document summarizes key quantitative data, details the experimental

protocols used to generate such data, and visualizes the underlying molecular pathways

involved in resistance.

Data Presentation: Cross-Resistance in
Pseudomonas aeruginosa
The following tables summarize the in vitro activity of ceftazidime-avibactam and comparator

agents against isolates of P. aeruginosa with non-susceptibility to other antibiotics. This data is

crucial for understanding the potential for cross-resistance and for making informed decisions

in drug development and clinical practice.

Table 1: Susceptibility to Ceftazidime-Avibactam in P. aeruginosa Isolates Non-Susceptible to

Other β-Lactams
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Non-Susceptible to:
% Susceptible to Ceftazidime-
Avibactam[1]

Ceftazidime 81.0%

Meropenem 86.2%

Piperacillin-Tazobactam 85.4%

All three of the above 71.2%

Table 2: Comparative Susceptibility of P. aeruginosa Isolates to Various Antimicrobials

Antimicrobial
Agent

MIC₅₀ (mg/L) MIC₉₀ (mg/L) % Susceptibility

Ceftazidime-

Avibactam
2/8 8/8 96.9%

Ceftolozane-

Tazobactam
0.5/2 2/2 97.5%

Piperacillin-

Tazobactam
4/128 128/128 77.5%

Meropenem 0.5/16 16/16 76.0%

Data from the 2017 INFORM Program in the United States, based on broth microdilution

testing of 1,909 P. aeruginosa isolates.

Experimental Protocols
The following are detailed methodologies for key experiments cited in cross-resistance studies.

Adaptive Laboratory Evolution for Induction of
Resistance
This protocol is used to generate antibiotic-resistant mutants in a controlled laboratory setting,

allowing for the study of evolutionary pathways to resistance.
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Objective: To select for and isolate bacterial strains with increased resistance to a specific

antibiotic, such as ceftazidime-avibactam.

Materials:

Bacterial strain of interest (e.g., P. aeruginosa PAO1)

Cation-adjusted Mueller-Hinton broth (CAMHB)

Antibiotic stock solution (e.g., ceftazidime-avibactam)

96-well microtiter plates

Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)

Shaking incubator

Procedure:

Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of

the antibiotic for the ancestral bacterial strain using the broth microdilution method described

below.

Preparation of Antibiotic Gradient: In a 96-well plate, prepare a two-fold serial dilution of the

antibiotic in CAMHB to create a concentration gradient that spans from sub-inhibitory to

supra-inhibitory concentrations based on the initial MIC.

Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x

10⁵ CFU/mL). Include a growth control well with no antibiotic and a sterility control well with

no bacteria.

Incubation: Incubate the plate at 37°C with shaking (180–200 rpm) for 18-24 hours.

Selection and Passage: After incubation, identify the well with the highest antibiotic

concentration that shows visible bacterial growth (turbidity). Use a small volume from this

well to inoculate a fresh antibiotic gradient plate for the next passage.
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Iterative Process: Repeat the incubation and passaging steps daily. This process of gradually

increasing the antibiotic concentration selects for mutants with progressively higher levels of

resistance.[2][3]

Isolation of Resistant Mutants: After a predetermined number of passages or when a

significant increase in MIC is observed, streak a sample from the highest-concentration well

with growth onto an agar plate to obtain single colonies.

Characterization: Characterize the resulting resistant isolates by determining their new MIC,

performing whole-genome sequencing to identify mutations, and conducting further

phenotypic assays.

Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination
This is the gold-standard method for determining the lowest concentration of an antimicrobial

agent that prevents the visible growth of a bacterium. This protocol is based on the guidelines

from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Objective: To quantify the in vitro susceptibility of a bacterial strain to a panel of antibiotics.

Materials:

Bacterial isolate for testing

Cation-adjusted Mueller-Hinton broth (CAMHB)

Sterile 96-well microtiter plates with U-shaped bottoms

Standardized antibiotic solutions

Inoculum preparation materials (e.g., sterile saline, McFarland standards)

Microplate reader or a light box for manual reading

Procedure:

Inoculum Preparation:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5425606/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2017.00816/full
https://clsi.org/shop/standards/m07/
https://www.researchgate.net/file.PostFileLoader.html?id=564ceedf5e9d97daf08b45a2&assetKey=AS%3A297254750572544%401447882463055
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Select 3-5 well-isolated colonies of the bacterial strain from an 18-24 hour agar plate.

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard

(equivalent to approximately 1-2 x 10⁸ CFU/mL).

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum

concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Plate Preparation:

Use commercially prepared or in-house prepared 96-well plates containing two-fold serial

dilutions of each antibiotic in CAMHB. Each well should contain 100 µL of the antibiotic

solution.

Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control

well (100 µL of uninoculated CAMHB).

Inoculation:

Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control),

bringing the final volume to 110 µL.

Incubation:

Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.

Reading the Results:

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no

turbidity or pellet at the bottom of the well). This can be determined by visual inspection

using a lightbox or by measuring the optical density with a microplate reader.[6]

The growth control well should show distinct turbidity, and the sterility control well should

remain clear.

Interpretation:
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Compare the MIC value to the clinical breakpoints established by organizations like CLSI

or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

Signaling Pathways and Resistance Mechanisms
Resistance to ceftazidime-avibactam in P. aeruginosa is often multifactorial, with two key

mechanisms being the upregulation of the chromosomal AmpC β-lactamase and the

overexpression of the MexAB-OprM efflux pump.

AmpC β-Lactamase Upregulation
Mutations in genes that regulate the expression of the ampC gene can lead to its

overexpression, resulting in increased hydrolysis of ceftazidime. While avibactam is an inhibitor

of AmpC, high levels of the enzyme can overcome this inhibition.
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Caption: Simplified signaling pathway for AmpC regulation in P. aeruginosa.

MexAB-OprM Efflux Pump Overexpression
The MexAB-OprM efflux pump can actively transport various antibiotics, including ceftazidime,

out of the bacterial cell. Mutations in the regulatory genes mexR, nalC, and nalD can lead to

the overexpression of this pump.
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Caption: Regulatory control of the MexAB-OprM efflux pump operon.

Experimental Workflow for Cross-Resistance Analysis
The following diagram illustrates a typical workflow for investigating cross-resistance in a

laboratory setting.
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Caption: Workflow for experimental analysis of antibiotic cross-resistance.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15622897?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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